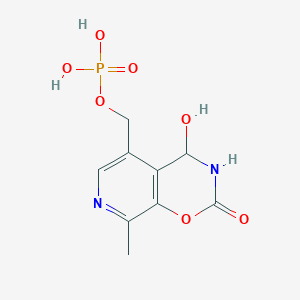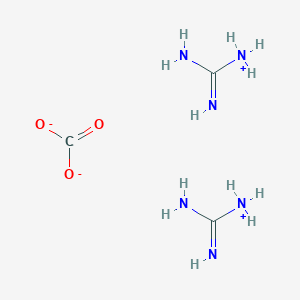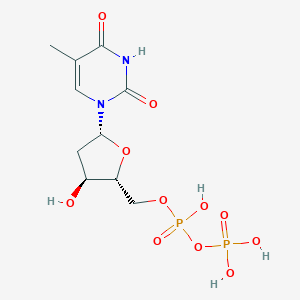
4-hydroxy-N,N-diméthylbenzènesulfonamide
Vue d'ensemble
Description
4-Hydroxy-N,N-dimethylbenzenesulfonamide (4-HDMS) is an organic sulfonamide compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of approximately 150 °C. 4-HDMS is used in the synthesis of various compounds, including pharmaceuticals and agrochemicals, and has applications in biochemistry, pharmacology, and toxicology.
Applications De Recherche Scientifique
Agents antiprolifératifs dans la recherche sur le cancer
4-hydroxy-N,N-diméthylbenzènesulfonamide : des dérivés ont été synthétisés et évalués pour leur potentiel en tant qu'agents antiprolifératifs. Ces composés ont montré une activité prometteuse contre diverses lignées cellulaires cancéreuses, y compris les cellules cancéreuses du sein humain (MCF-7). Les dérivés présentent une activité antiproliférative plus élevée par rapport aux médicaments standards comme la doxorubicine, ce qui indique leur potentiel en chimiothérapie anticancéreuse .
Activité antibactérienne
Les dérivés du composé ont également été explorés pour leurs propriétés antibactériennes. De nouveaux dérivés du furane portant le groupement This compound ont été synthétisés et testés pour leur activité in vitro contre des bactéries telles que Staphylococcus aureus et Listeria. Ces études contribuent à la recherche de nouveaux composés antimicrobiens pour lutter contre les infections résistantes aux médicaments .
Inhibiteurs de l'anhydrase carbonique
Dans le domaine de l'inhibition enzymatique, les dérivés du This compound ont été conçus pour cibler l'anhydrase carbonique IX (CA IX), qui est fortement exprimée dans certains types de cellules cancéreuses. Des études de docking moléculaire suggèrent que ces composés peuvent se lier efficacement à la CA IX, ce qui pourrait conduire au développement de nouvelles thérapies anticancéreuses .
Développement de nouvelles molécules médicamenteuses
La polyvalence structurelle du This compound permet la création d'une variété de composés hétérocycliques avec des activités pharmacologiques potentielles. Ce composé sert d'intermédiaire clé dans la synthèse de nouvelles molécules médicamenteuses, élargissant l'arsenal d'agents thérapeutiques .
Études pharmacologiques
En raison de ses caractéristiques structurelles, le This compound est un échafaudage précieux dans la recherche pharmacologique. Il peut être modifié pour produire des composés ayant des activités biologiques diverses, y compris des effets anti-inflammatoires, analgésiques et antihypertenseurs. Cela en fait un composé important pour le développement de nouveaux médicaments .
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with this compound, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
Mécanisme D'action
Target of Action
4-Hydroxy-N,N-dimethylbenzenesulfonamide is a type of sulfonamide . Sulfonamides are known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in folate synthesis . .
Mode of Action
As a sulfonamide, it may act as an antimicrobial agent by inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .
Biochemical Pathways
Based on its classification as a sulfonamide, it is likely to interfere with the folate synthesis pathway in bacteria .
Result of Action
As a sulfonamide, it is expected to inhibit bacterial growth by interfering with folic acid synthesis .
Analyse Biochimique
Biochemical Properties
4-hydroxy-N,N-dimethylbenzenesulfonamide plays a significant role in biochemical reactions, particularly due to its sulfonamide group. Sulfonamides are known to interact with enzymes and proteins, often acting as inhibitors. 4-hydroxy-N,N-dimethylbenzenesulfonamide interacts with enzymes such as carbonic anhydrase, where it binds to the active site and inhibits the enzyme’s activity. This interaction is crucial in studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes .
Cellular Effects
4-hydroxy-N,N-dimethylbenzenesulfonamide influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving sulfonamide-sensitive enzymes. By inhibiting these enzymes, 4-hydroxy-N,N-dimethylbenzenesulfonamide can alter gene expression and cellular metabolism. For instance, its interaction with carbonic anhydrase can lead to changes in pH regulation within cells, impacting metabolic processes and cellular homeostasis .
Molecular Mechanism
The molecular mechanism of 4-hydroxy-N,N-dimethylbenzenesulfonamide involves its binding interactions with biomolecules. The sulfonamide group forms hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition. This compound can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, 4-hydroxy-N,N-dimethylbenzenesulfonamide can influence gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-hydroxy-N,N-dimethylbenzenesulfonamide can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that 4-hydroxy-N,N-dimethylbenzenesulfonamide remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to sustained enzyme inhibition and altered cellular processes .
Dosage Effects in Animal Models
The effects of 4-hydroxy-N,N-dimethylbenzenesulfonamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, 4-hydroxy-N,N-dimethylbenzenesulfonamide may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without toxicity .
Metabolic Pathways
4-hydroxy-N,N-dimethylbenzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 4-hydroxy-N,N-dimethylbenzenesulfonamide is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via membrane transporters, affecting its intracellular concentration and activity .
Subcellular Localization
The subcellular localization of 4-hydroxy-N,N-dimethylbenzenesulfonamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria or nucleus, where it can exert its effects on enzyme activity and gene expression. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
4-hydroxy-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-9(2)13(11,12)8-5-3-7(10)4-6-8/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBMFOQKJJJCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065844 | |
| Record name | Benzenesulfonamide, 4-hydroxy-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15020-57-2 | |
| Record name | 4-Hydroxy-N,N-dimethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15020-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-N,N-dimethylbenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015020572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-hydroxy-N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 4-hydroxy-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-N,N-dimethylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-N,N-DIMETHYLBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OLO4OTH59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














